molecular formula C13H10FNO B562506 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 CAS No. 1185243-77-9

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4

Cat. No. B562506
M. Wt: 219.252
InChI Key: QVDWVRKNMDWNRU-LNFUJOGGSA-N
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Description

“4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is a biochemical used for proteomics research . It has a molecular weight of 219.25 and a molecular formula of C13H6D4FNO . It is the labelled analogue of 4-{[(p-Fluorophenyl)imino]methyl}phenol .


Molecular Structure Analysis

The molecular structure of “4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is represented by the formula C13H6D4FNO . The InChI representation of the molecule is InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D .


Physical And Chemical Properties Analysis

“4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is a solid substance that is soluble in methanol . It should be stored at -20° C .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) is a significant fluorophoric platform for developing chemosensors for various analytes, including metal ions (Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−), and neutral molecules (mandelic acid, cysteine, and glutathione). DFP-based chemosensors exhibit high selectivity and sensitivity, presenting a promising area for the development of more sensitive and selective chemosensors utilizing platforms like 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 (Roy, 2021).

Heterocyclic Compounds Synthesis

The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) showcases their importance as building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of such derivatives underlines the potential of using 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 as a precursor in synthesizing novel heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Natural Phenolics and Plant Growth Regulation

Natural sources and bioactivities of phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, play crucial roles in plant functions including defensive systems and growth. By understanding the effects of natural phenolics on plant growth and tumor formation, research into synthetic phenolics like 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 could contribute to developing strategies for regulating plant growth and preventing tumorigenesis (Zhao et al., 2020).

Sorption and Environmental Fate

Studies on the sorption of phenolic compounds, such as 2,4-D and other phenoxy herbicides, to soil, organic matter, and minerals provide insights into the environmental fate of synthetic phenolics. Understanding the sorption behavior and environmental interactions of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 could enhance the prediction of its persistence and bioavailability in environmental matrices (Werner, Garratt, & Pigott, 2012).

Antioxidant Properties and Potential Applications

Phenolic compounds like Chlorogenic Acid (CGA) are known for their antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. The study of CGA and similar phenolics opens up avenues for researching the potential antioxidant and protective effects of synthetic compounds such as 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 in biological systems (Naveed et al., 2018).

Safety And Hazards

The safety data sheet for “4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion, skin contact, and inhalation .

properties

IUPAC Name

4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNJGDYPPLXJFF-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661978
Record name 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4

CAS RN

1185243-77-9
Record name 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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